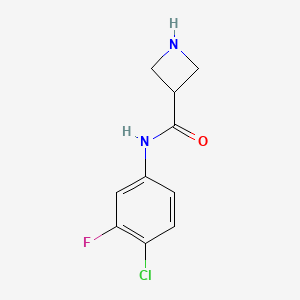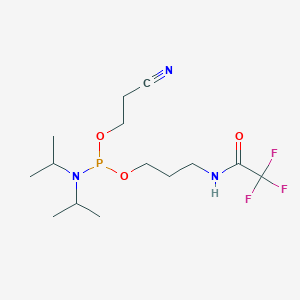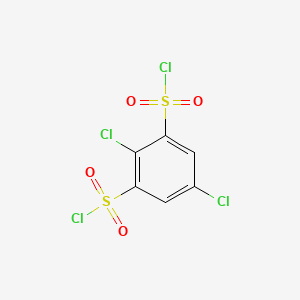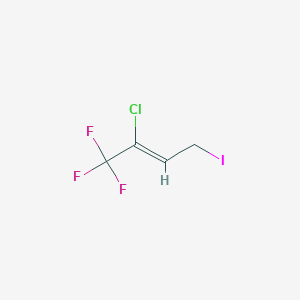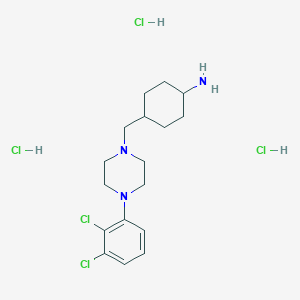
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a piperazine ring and a dichlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves multiple steps. The process begins with the preparation of the cyclohexanamine core, followed by the introduction of the piperazine ring and the dichlorophenyl group. The final step involves the formation of the trihydrochloride salt.
Cyclohexanamine Core Preparation: The cyclohexanamine core can be synthesized through the hydrogenation of cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction between the cyclohexanamine and piperazine, typically in the presence of a base such as sodium hydroxide (NaOH).
Dichlorophenyl Group Addition: The dichlorophenyl group is added via a Friedel-Crafts alkylation reaction using 2,3-dichlorobenzyl chloride and an aluminum chloride (AlCl3) catalyst.
Formation of Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), NaOCH3 in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, ethers.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine dihydrochloride
- (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine monohydrochloride
- (1r,4r)-4-((4-(2,3-Dichlorophenyl)piperazin-1-yl)methyl)cyclohexanamine hydrochloride
Uniqueness
The trihydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds that may exist in different salt forms or have slight variations in their chemical structure.
Eigenschaften
Molekularformel |
C17H28Cl5N3 |
|---|---|
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
4-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/C17H25Cl2N3.3ClH/c18-15-2-1-3-16(17(15)19)22-10-8-21(9-11-22)12-13-4-6-14(20)7-5-13;;;/h1-3,13-14H,4-12,20H2;3*1H |
InChI-Schlüssel |
NDGFVKPNORJACD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
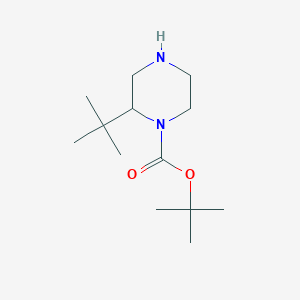
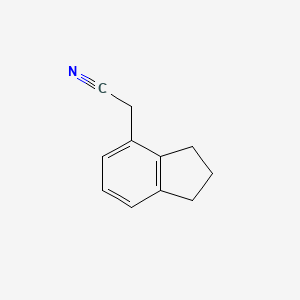
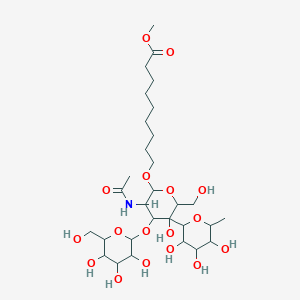
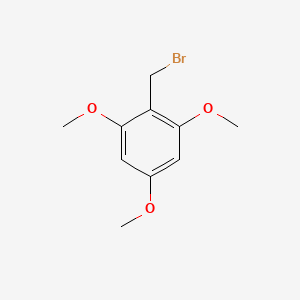
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)
